molecular formula C15H22N2O2 B11758006 Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B11758006
M. Wt: 262.35 g/mol
InChI Key: MCDNKWDRIVFRAL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride (CAS 2173193-79-6) is a chiral piperidine derivative of high value in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate, particularly as a precursor to more complex molecules. Its specific structure, featuring a stereospecific 5-amino group and 3,3-dimethyl substituents on the piperidine ring, makes it a versatile scaffold for constructing potential therapeutic agents. Research indicates that analogous 4-amino-3,3-dimethylpiperidine structures are key intermediates in the synthesis of novel, chiral quinolone antibacterial agents, suggesting this (S)-enantiomer could play a similar role in developing targeted antimicrobials . The benzyloxycarbonyl (Cbz) protecting group on the amine is a standard feature that facilitates further synthetic manipulations. With a molecular formula of C15H23ClN2O2 and a molecular weight of 298.81 g/mol, it is typically supplied as a solid . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block to explore new chemical entities in drug discovery programs.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl (5S)-5-amino-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12/h3-7,13H,8-11,16H2,1-2H3/t13-/m0/s1

InChI Key

MCDNKWDRIVFRAL-ZDUSSCGKSA-N

Isomeric SMILES

CC1(C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N)C

Canonical SMILES

CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C

Origin of Product

United States

Preparation Methods

Amidation of Nitro-Dicarboxylate Esters

A 5-nitro-1,3-dicarboxylate ester undergoes amidation with benzyl alcohol in the presence of a strong base (e.g., sodium methoxide) at 65–150°C. The reaction replaces ester groups with benzyloxycarbonyl (Cbz) protections, forming a nitro-substituted intermediate.

Hydrogenation to Amine

The nitro intermediate is hydrogenated using Pd/C (5–10% Pd loading) under 1 atm H₂ at 15–70°C. Hydrochloric acid (0.1–2 mol equivalents) enhances reaction rates, achieving >95% conversion within 0.5–6 hours. The dimethyl groups stabilize the piperidine ring against over-reduction, preserving the 3,3-dimethyl configuration.

Chiral Resolution of Racemic Mixtures

The (S)-enantiomer can be obtained via chiral resolution of racemic 5-amino-3,3-dimethylpiperidine. A procedure from describes the use of benzyl chloroformate (Cbz-Cl) for selective protection:

Diastereomeric Salt Formation

Racemic 5-amino-3,3-dimethylpiperidine is treated with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. Recrystallization isolates the (S)-enantiomer, with yields dependent on solvent polarity and temperature.

Cbz Protection

The resolved (S)-amine reacts with benzyl chloroformate in dichloromethane (DCM) at 0°C, using N,N-diisopropylethylamine (DIEA) as a base. This step achieves >90% yield of the Cbz-protected product, confirmed by NMR and HPLC.

Reductive Amination of Ketone Precursors

Reductive amination offers a direct route to the 5-amino group. A modified protocol from involves:

Ketone Synthesis

3,3-Dimethylpiperidin-5-one is prepared via oxidation of the corresponding alcohol or via Claisen condensation. The ketone is then reacted with ammonium acetate in methanol under reflux to form an imine.

Sodium Borohydride Reduction

The imine is reduced with NaBH₄ at 0°C, yielding the racemic amine. Enantioselective reduction using chiral catalysts (e.g., Ru-BINAP) provides the (S)-isomer with up to 98% enantiomeric excess (ee).

Protective Group Strategies

Boc/Cbz Dual Protection

To prevent side reactions during synthesis, recommends sequential protection:

  • Boc Protection : The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), forming a Boc-protected intermediate.

  • Cbz Protection : The secondary amine is then protected with benzyl chloroformate, enabling selective deprotection later.

Deprotection and Isolation

Final deprotection using HCl in dioxane removes the Boc group, leaving the Cbz-protected amine. Purification via flash chromatography (hexane/ethyl acetate) isolates the target compound in >85% purity.

Comparative Analysis of Methods

Method Yield Conditions Stereoselectivity Scalability
Stereoselective Cyclization80–85%Mild (25–50°C)High (ee >90%)Moderate
Catalytic Hydrogenation90–95%H₂ (1 atm), Pd/CRacemicHigh
Chiral Resolution40–60%Solvent-dependentHigh (ee >99%)Low
Reductive Amination70–75%NaBH₄, Chiral CatalystHigh (ee 98%)Moderate

The catalytic hydrogenation route () is most scalable but requires resolution for enantiopurity. Stereoselective cyclization ( ) offers direct access to the (S)-configuration but demands specialized reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate serves as a scaffold for synthesizing various derivatives that may exhibit enhanced biological activity or modified pharmacokinetic profiles. The compound's interactions with biological targets are critical for predicting its pharmacological efficacy.

Key Applications in Drug Discovery

  • Antiviral Research : Compounds similar to this compound have shown promise in inhibiting viral replication, particularly against neurotropic viruses like alphaviruses. Structural modifications can enhance potency and specificity against these pathogens .
  • Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells. Studies have indicated that derivatives can effectively target cancer cell lines, with some exhibiting significant cytotoxicity .

The biological activity of this compound can be summarized as follows:

Activity TypeTargetMechanism
AntiviralAlphavirusesInhibition of viral replication through structural modifications
AnticancerVarious cancer cell linesInduction of apoptosis and inhibition of topoisomerase II

Case Study: Antiviral Efficacy

A study demonstrated that modifications to the benzyl group significantly improved the compound's ability to inhibit viral replication in mouse models. The analogs showed enhanced stability and longer half-lives in biological systems, indicating their potential for therapeutic use .

Case Study: Anticancer Potential

Research on thieno[3,2-d]pyrimidine derivatives revealed that structural alterations could lead to increased cytotoxicity against specific cancer cell lines such as HeLa and A549. The mechanism involved the induction of cell cycle arrest at the G2/M phase, highlighting the compound's role in cancer therapy .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Cytotoxicity Studies

Compound NameCell LineEC50 (µM)Observations
This compoundMRC-520Moderate toxicity observed
Thieno[3,2-d]pyrimidine derivativeHeLa15Significant apoptosis induction
Other derivativesA54910High cytotoxicity

Antiviral Activity Assessment

Compound NameViral TargetIC50 (µM)Efficacy Observations
This compound analogsSindbis virus30Enhanced potency compared to lead compounds
Related indole derivativesWEEV25Improved half-life and plasma exposure

Mechanism of Action

The mechanism of action of Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s activity. The piperidine ring provides structural rigidity, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 298.81 g/mol
  • Storage : RT, dark conditions
  • Purity : ≥95% (typical commercial grade)
  • Safety Precautions : Requires handling under controlled conditions (P201, P210 codes) to avoid heat and ignition sources .

Structural Analogues and Derivatives

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)
  • Key Differences: Substituents: Lacks 3,3-dimethyl groups, reducing steric hindrance compared to the target compound . Physicochemical Properties: Lower molecular weight (238.29 g/mol vs. 298.81 g/mol) due to absence of dimethyl and hydrochloride groups . Safety: Limited toxicological data; requires similar first-aid measures for eye/skin exposure .
Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1562988-38-8)
  • Structure : Difluoro substituents at 3,3-positions instead of dimethyl.
  • Reactivity: Fluorine may participate in hydrogen bonding or dipole interactions, influencing biological activity .
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS: 99027-90-4)
  • Structure: tert-Boc-protected methylamino group at position 3.
  • Key Differences :
    • Protecting Group : Boc group masks the amine, reducing reactivity until deprotection .
    • Applications : Primarily used in intermediate synthesis, unlike the deprotected, bioactive target compound .

Functional and Application Differences

  • Biological Activity: The hydrochloride salt enhances solubility, making the target compound more suitable for in vivo applications than non-ionic forms .
  • Pharmaceutical Use: The target compound’s role in synthesizing SY-5609 highlights its importance in kinase inhibitor development, whereas analogues like Benzyl 4-aminopiperidine-1-carboxylate lack documented therapeutic relevance .

Biological Activity

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate (CAS Number: 2007924-91-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzyl group and an amino group at the 5-position. Its molecular formula is C14_{14}H20_{20}N2_2O\ and it has a molecular weight of 234.33 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. It has been investigated for its potential as an inhibitor in various biological pathways:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving acetylcholine and monoamines, which are crucial in neurological functions.
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models, suggesting that this compound might exhibit similar effects through modulation of GABAergic pathways .

Binding Affinity and Selectivity

Research has shown that this compound exhibits notable binding affinity to various receptors. A study highlighted its interaction with the BCL6 transcriptional repressor, a target implicated in lymphoid malignancies. The compound's structure allows it to maintain a favorable binding profile while enhancing pharmacokinetic properties .

Case Studies

  • Anticonvulsant Activity : In a study assessing related piperidine derivatives, compounds with similar structures showed promising anticonvulsant activities in mice models. The ED50 values for these compounds ranged from 30 mg/kg to over 100 mg/kg depending on the specific structural modifications .
  • Cancer Therapeutics : this compound has been explored for its potential anti-cancer properties. Its structural analogs have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar anticancer activity through apoptosis induction mechanisms .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

CompoundKey FeaturesBiological Activity
Benzyl 5-amino-piperidine-2-carboxylateLacks dimethyl groupsDifferent activity profile
N,N-Dimethyl-4-(phenylthio)anilineSimilar amine structureInvestigated for neuroprotective effects
This compoundUnique piperidine structurePotential anticancer and anticonvulsant properties

These comparisons illustrate how modifications to the piperidine ring can lead to variations in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen using a benzyl group under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2 : Introduction of the amino group via nucleophilic substitution or reductive amination, requiring controlled temperature (0–25°C) to avoid racemization .
  • Step 3 : Final purification via flash chromatography (e.g., heptane:isopropyl acetate gradients) to achieve >95% purity .
    • Critical Factors : Solvent choice (e.g., THF vs. DMF), catalyst selection (e.g., iridium for enantioselectivity), and reaction time significantly impact stereochemical integrity and yield .

Q. How is the stereochemical configuration of this compound validated?

  • Analytical Techniques :

  • Chiral HPLC/SFC : To determine enantiomeric excess (ee), with typical ee values >90% under optimized conditions .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the (S)-configuration via coupling constants and NOE correlations .
  • X-ray Crystallography : Resolves absolute configuration when crystallizable derivatives are synthesized .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Stability Data : The compound is stable at −20°C in inert atmospheres for >6 months. Degradation occurs at >40°C or in protic solvents (e.g., methanol), leading to ring-opening or ester hydrolysis .
  • Storage Protocol : Store in amber vials under argon, with desiccants to prevent moisture absorption. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the 3,3-dimethyl substitution on the piperidine ring influence biological activity compared to non-methylated analogs?

  • Mechanistic Insight : The dimethyl groups enhance steric hindrance, reducing off-target interactions while increasing metabolic stability. For example:

  • Receptor Binding : Methyl groups restrict conformational flexibility, improving selectivity for G-protein-coupled receptors (GPCRs) .
  • Pharmacokinetics : Increased logP (lipophilicity) enhances blood-brain barrier penetration in neuropharmacological studies .
    • Comparative Data : Non-methylated analogs show 30–50% lower in vitro half-lives in hepatic microsome assays .

Q. What computational modeling strategies are effective for predicting the interaction of this compound with enzymatic targets?

  • Approaches :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes like cytochrome P450 or kinases. Focus on the amino and carboxylate groups as key interaction sites .
  • MD Simulations : Analyze conformational dynamics of the piperidine ring under physiological pH (7.4) to predict protonation states .
    • Validation : Cross-correlate with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can enantioselective synthesis be optimized to scale up production for in vivo studies?

  • Process Optimization :

  • Continuous Flow Reactors : Improve reaction consistency and reduce racemization risks at elevated temperatures .
  • Catalyst Screening : Iridium-based catalysts achieve >90% ee in allylic amination reactions, critical for maintaining stereochemical purity at scale .
    • Yield Data : Pilot-scale reactions (10–100 g) report 70–85% yield with ee ≥93% under GMP-like conditions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Challenges :

  • Impurity Profiling : Detection of <0.1% benzyl alcohol (from ester hydrolysis) or dimethylpiperidine isomers .
    • Solutions :
  • UHPLC-MS/MS : Using a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization achieves LODs of 0.01% for related substances .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation pathways .

Contradictions and Limitations in Current Data

  • Toxicological Data : Limited studies on acute toxicity ( recommend defaulting to OECD 423 guidelines for preliminary assessments).
  • Biological Activity : Discrepancies in reported IC50_{50} values for kinase inhibition (e.g., 2.5 µM vs. 8.7 µM) suggest batch-to-batch variability or assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.